8-Chloroxanthine is a purine derivative and an oncogenic compound. [] It is identified as a urinary metabolite of the chemical oncogen 3-hydroxyxanthine. [] In research, 8-chloroxanthine serves as a tool for understanding oncogenic processes and studying the effects of antimetabolites on development. []
8-Chloroxanthine can be derived from theophylline through specific chemical reactions. It falls under the category of heterocyclic compounds, particularly purines, which are essential components of nucleic acids and play significant roles in cellular metabolism.
The synthesis of 8-chloroxanthine typically involves chlorination reactions of xanthine or its derivatives. One notable method includes the use of N-chlorosuccinimide as a chlorinating agent. The synthesis process can be summarized as follows:
The molecular structure of 8-chloroxanthine can be described by its chemical formula and a molecular weight of approximately 214.61 g/mol. Its structure consists of a purine-like ring system with specific substituents that include:
The presence of the chlorine atom may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
8-Chloroxanthine participates in various chemical reactions typical for purine derivatives, including:
These reactions are essential for exploring its potential therapeutic applications and understanding its metabolic pathways.
The mechanism of action of 8-chloroxanthine involves its interaction with adenosine receptors or other molecular targets within cells. As a xanthine derivative, it may exhibit:
These actions can have significant implications for its use as a stimulant or therapeutic agent in conditions like asthma or cardiovascular diseases.
The physical and chemical properties of 8-chloroxanthine are critical for its application:
These properties dictate how it can be formulated into pharmaceutical preparations.
8-Chloroxanthine has several scientific applications:
8-Chlorotheophylline emerged as a significant pharmaceutical compound in the mid-20th century. Its development is closely linked to efforts to mitigate the sedative side effects of antihistamines, particularly diphenhydramine. In 1949, Cusic documented the rationale for combining diphenhydramine with 8-Chlorotheophylline, demonstrating that the 8-chloro modification strategically increased the acidity of the xanthine amine group. This property enabled the formation of a stable co-salt—dimenhydrinate (marketed as Dramamine)—without potentiating diphenhydramine's sedative properties [1] [3]. This salt formation represented a novel pharmaceutical approach to balancing efficacy and tolerability. The subsequent approval of dimenhydrinate established 8-Chlorotheophylline as a critical component in motion sickness therapeutics, extending later to combinations with other antihistamines like promethazine (as promethazine teoclate) [1] [5] [7].
8-Chlorotheophylline (molecular formula: C₇H₇ClN₄O₂; molecular weight: 214.61 g/mol) is classified as a methylxanthine derivative, sharing structural and functional similarities with caffeine and theophylline [1] [8]. Its systematic IUPAC name is 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, reflecting the chloro-substitution at the 8-position of the xanthine core and methyl groups at the 1- and 3-positions [1] [9]. The compound’s structure comprises a fused bicyclic purine system with carbonyl groups at positions 2 and 6, critical for its molecular interactions.
Table 1: Nomenclature and Identifiers of 8-Chlorotheophylline
Designation Type | Identifier |
---|---|
Systematic IUPAC Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
CAS Registry Number | 85-18-7 |
Common Synonyms | 1,3-Dimethyl-8-chloroxanthine; Chlortheophylline; Teoclate |
UNII | GE2UA340FM |
The compound’s planar structure and hydrogen-bonding capabilities (donor: 1; acceptor: 4) influence its physicochemical behavior, including moderate water solubility (9.41 mg/mL) and a topological polar surface area of 69.3 Ų [5] [9]. Key spectral identifiers include infrared absorption bands at 1716 cm⁻¹ (C=O stretch) and 3361 cm⁻¹ (N-H stretch), alongside characteristic NMR signals (e.g., 1H-NMR (DMSO-d6): δ 3.18 ppm (N1-CH₃), 3.53 ppm (N3-CH₃)) [9] [10].
8-Chlorotheophylline exemplifies targeted molecular modification to achieve specific pharmaceutical objectives. Unlike caffeine or theophylline, its primary role is not as a standalone therapeutic but as a counterion agent in multi-component drugs. The 8-chloro substitution was intentionally designed to enhance the acidity (pKa ~5.14) of the xanthine scaffold, facilitating salt formation with basic amine-containing drugs like diphenhydramine [1] [3] [5]. This modification minimizes alterations to the pharmacophore responsible for adenosine receptor antagonism while optimizing physicochemical properties for salt stability [5].
The compound’s significance extends to its biochemical mechanism: it non-selectively antagonizes adenosine receptors (notably A₂A), counteracting histamine-induced sedation through neuronal excitation [5] [9]. This action arises because adenosine normally suppresses neuronal firing; receptor blockade thus promotes alertness [7] [9]. Consequently, 8-Chlorotheophylline enables the use of potent sedating antihistamines in contexts requiring sustained attention (e.g., motion sickness during travel).
Table 2: Key Pharmaceutical Combinations Featuring 8-Chlorotheophylline
Combination Salt | Therapeutic Partner | Primary Indication |
---|---|---|
Dimenhydrinate | Diphenhydramine | Motion sickness-induced nausea/vomiting |
Promethazine Teoclate | Promethazine | Post-operative/motion sickness vomiting |
Piprinhydrinate | Diphenylpyraline | Vertigo and labyrinth disorders |
Beyond antiemetic formulations, 8-Chlorotheophylline serves as a synthetic intermediate for novel bioactive molecules. Recent research explores its chalcone and pyrimidine derivatives for antimicrobial applications, leveraging its purine scaffold as a structural foundation [10]. This dual role—functional excipient and chemical building block—underscores its versatility in drug design and synthesis.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: